An In-depth Technical Guide to 7-Methylnaphthalene-2-carbaldehyde (CAS 52988-18-8)
An In-depth Technical Guide to 7-Methylnaphthalene-2-carbaldehyde (CAS 52988-18-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylnaphthalene-2-carbaldehyde is a substituted naphthalene derivative that holds significant potential as a versatile building block in organic synthesis. Its unique bifunctional nature, combining the reactivity of an aldehyde with the rigid, aromatic scaffold of a methylated naphthalene, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science. The naphthalene ring system is a prevalent motif in many pharmaceutical agents, and functionalized naphthaldehydes are key precursors for the synthesis of a wide array of biologically active compounds.[1][2]
Core Molecular Attributes and Chemical Identity
7-Methylnaphthalene-2-carbaldehyde is an aromatic aldehyde with a molecular formula of C₁₂H₁₀O.[3] The presence of both a reactive aldehyde group and a nucleophilic aromatic ring system allows for a diverse range of chemical transformations.
| Property | Value | Source |
| CAS Number | 52988-18-8 | [3] |
| Molecular Formula | C₁₂H₁₀O | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| IUPAC Name | 7-methylnaphthalene-2-carbaldehyde | [3] |
| Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2)C=O | [3] |
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// Hydrogen nodes (implicit in final rendering, but useful for positioning) H1[label="H", pos="-0.5,-0.5!"]; H2[label="H", pos="0.5,-0.5!"]; H3[label="H", pos="1.5,-1!"]; H4[label="H", pos="3, -0.5!"]; H5[label="H", pos="3.5,0!"]; H6[label="H", pos="1.5,2!"]; H7 [label="H", pos="-0.5,2!"]; H8 [label="H", pos="-1,1!"]; H9 [label="H", pos="-0.5,1!"]; H10 [label="H", pos="3,1.5!"];
// Bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C6 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C1 [len=1.0]; C9 -- O1 [len=1.0, style=double]; C12 -- C13 [len=1.0];
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// Labels for atoms node [shape=plaintext, fontsize=12, fontcolor="#202124"]; lC1 [label="C", pos="0,0.1!"]; lC2 [label="C", pos="1,0.1!"]; lC3 [label="C", pos="1.5,-0.766!"]; lC4 [label="C", pos="1,-1.632!"]; lC5 [label="C", pos="0,-1.632!"]; lC6 [label="C", pos="-0.5,-0.766!"]; lC7 [label="C", pos="2.5,-0.766!"]; lC8 [label="C", pos="3,0.1!"]; lC9 [label="C", pos="2.5,0.966!"]; lC10 [label="C", pos="1.5,0.966!"]; lC11 [label="C", pos="-1.5,-0.766!"]; lC12 [label="C", pos="3.5,1.466!"]; lO1 [label="O", pos="4,0.1!"]; lC13 [label="CH₃", pos="-2.2, -0.766!"]; lCHO [label="CHO", pos="3, 1.4!"]; }
Caption: Molecular structure of 7-Methylnaphthalene-2-carbaldehyde.
Synthetic Approaches
While several synthetic routes to substituted naphthaldehydes exist, a practical and efficient approach to 7-Methylnaphthalene-2-carbaldehyde can be envisioned through the selective oxidation of one of the methyl groups of 2,7-dimethylnaphthalene. This precursor is commercially available and can be synthesized through various methods, including the isomerization of other dimethylnaphthalene isomers.[4]
Proposed Synthesis: Oxidation of 2,7-Dimethylnaphthalene
The selective oxidation of a methyl group on an aromatic ring to an aldehyde is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
A plausible and effective method involves the use of a ceric ammonium nitrate (CAN) catalyzed oxidation in the presence of a mild oxidant like sodium bromate. This method is known for its efficiency in the benzylic oxidation of methylarenes.
Experimental Protocol (Representative)
-
Reaction Setup: To a solution of 2,7-dimethylnaphthalene (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v) at room temperature, add ceric ammonium nitrate (CAN) (0.1 eq) and sodium bromate (NaBrO₃) (2.5 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-Methylnaphthalene-2-carbaldehyde.
Causality in Experimental Choices:
-
Solvent System: The acetonitrile/water mixture is chosen to ensure the solubility of both the organic substrate and the inorganic oxidizing agents.
-
Catalyst: Ceric ammonium nitrate is a powerful single-electron oxidant that can initiate the radical oxidation of the benzylic methyl group. Its catalytic use is economically and environmentally advantageous.
-
Oxidant: Sodium bromate serves as the stoichiometric oxidant, regenerating the active Ce(IV) species from the Ce(III) formed during the reaction. It is a milder and more selective oxidant compared to stronger alternatives like potassium permanganate or chromic acid, which could lead to over-oxidation to the carboxylic acid.
-
Workup: The use of sodium sulfite is crucial to quench any unreacted oxidizing agents, preventing potential side reactions during extraction and purification.
Caption: Proposed synthetic workflow for 7-Methylnaphthalene-2-carbaldehyde.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~8.3 | s | 1H | Ar-H |
| ~7.9-7.7 | m | 3H | Ar-H |
| ~7.5-7.3 | m | 2H | Ar-H |
| ~2.5 | s | 3H | -CH₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O |
| ~140-130 | Aromatic C |
| ~130-120 | Aromatic CH |
| ~22 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted):
-
~3050-3000 cm⁻¹: Aromatic C-H stretching
-
~2820 and 2720 cm⁻¹: Aldehydic C-H stretching (Fermi doublet)
-
~1700 cm⁻¹: Strong C=O stretching of the aldehyde
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching
Mass Spectrometry (MS) (Predicted):
-
[M]⁺: m/z = 170.07 (Calculated for C₁₂H₁₀O)
-
[M-H]⁺: m/z = 169.06
-
[M-CHO]⁺: m/z = 141.07
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 7-Methylnaphthalene-2-carbaldehyde is dominated by the aldehyde functionality and the aromatic naphthalene core.
-
Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.[1]
-
Aromatic Ring Reactions: The naphthalene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and aldehyde groups.
Applications as a Synthetic Building Block:
The true value of 7-Methylnaphthalene-2-carbaldehyde lies in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activity.[6][7] Naphthalene-containing compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8]
-
Synthesis of Chalcones and Stilbenes: Naphthaldehydes are common starting materials for the Claisen-Schmidt condensation to produce chalcones, or the Wittig reaction to form stilbenes. These classes of compounds are known for their diverse biological activities, including potent anticancer properties.[1] The methyl group at the 7-position can be used to modulate the lipophilicity and steric properties of the resulting molecules, potentially leading to improved pharmacological profiles.
-
Scaffold for Kinase Inhibitors: The rigid naphthalene core can serve as a scaffold for the design of kinase inhibitors. Many small-molecule kinase inhibitors feature a central aromatic structure that can engage in π-stacking interactions within the enzyme's active site.[2]
-
Precursor to Bioactive Heterocycles: The aldehyde functionality can be a key handle for the construction of various heterocyclic rings, which are prevalent in many drug molecules.
Caption: Potential synthetic pathways from 7-Methylnaphthalene-2-carbaldehyde to bioactive molecules.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Methylnaphthalene-2-carbaldehyde is classified with the following hazards:[3]
| GHS Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Medicinal Chemistry, 13(5), 485-493. [Link]
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Elkamhawy, A., Park, J. E., Hassan, A. H. E., Pae, A. N., & Roh, E. J. (2024). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309785. [Link]
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Ghosh, K., & et al. (2021). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. Coordination Chemistry Reviews, 429, 213632. [Link]
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PubChemLite. (n.d.). 7-methylnaphthalene-2-carbaldehyde (C12H10O). Retrieved January 24, 2026, from [Link]
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Lokhande, T. N., & et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(16), 5582-5589. [Link]
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Jha, A., Paul, N. K., & Trikha, S. (2006). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Canadian Journal of Chemistry, 84(5), 735-742. [Link]
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Alam, M. S., & et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(9), 6143-6156. [Link]
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